4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Overview
Description
The compound "4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-" is a benzoxazine derivative, which is a class of heterocyclic compounds consisting of benzene and oxazine rings. These compounds are known for their applications in various fields, including as intermediates for the synthesis of oxygen-functionalized aromatic compounds, luminescent materials, ligands for cations, and as reducing agents for precious metal ions .
Synthesis Analysis
The synthesis of benzoxazine derivatives can be achieved through different methods. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, which yields good results for derivatives with various electron-withdrawing substituents on the benzene ring . Another efficient method uses a microwave-assisted reaction with cyanuric chloride and N,N-dimethylformamide to prepare 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives . Additionally, ultrasound-promoted, catalyst-free synthesis has been explored for the one-pot condensation of anthranilic acids with terephthalaldehyde, yielding high yields of 2,2'-(1,4-phenylene)bis[1-acetyl-1,2-dihydro-4H-3,1-benzoxazin-4-one] derivatives .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives can be confirmed through various spectroscopic analyses. For instance, the structure of a methyl derivative of a novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene was confirmed by X-ray analysis . Similarly, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the center of the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings .
Chemical Reactions Analysis
Benzoxazine derivatives can undergo various chemical reactions to form different functionalized compounds. For example, 4H-1,2-benzoxazines can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The cycloaddition of 1,3-dipolar reagents to the Michael acceptor, 1,4-bis(E)-2-((arylmethanesulfonyl)vinyl)benzene, results in the formation of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit antimicrobial activities , and their antioxidant activity can be evaluated against standards like Ascorbic acid . The thermal stability and polymerization behavior of these compounds are also of interest, as demonstrated by a bis benzoxazine monomer with allyl groups, which showed a two-stage thermal polymerization pattern and high thermal stability .
Scientific Research Applications
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications . A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described .
- Methods of Application : The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .
- Results or Outcomes : The method was performed under mild conditions characterized by simplified pathways and workup, minimized energy, and fewer reaction steps, compared with the previous methods .
Application in Polymer Chemistry
- Scientific Field : Polymer Chemistry
- Summary of Application : 2,2’-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) is used in high-temperature processing of polycarbonate and polyethylene terephthalate because of its heat stability and low interaction with metals and also because of its UV absorption properties .
Application in Herbicide Development
- Scientific Field : Agricultural Chemistry
- Summary of Application : 4H-1,4-benzoxazin-3-one, a naturally occurring secondary metabolite of indole, and its derivatives have been extensively used for herbicide development . Several commercial herbicides such as flumioxazin and thidiazimin contain the core 4H-1,4-benzoxazin-3-one structure .
Application in Drug Development
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 4H-3,1-benzoxazin-4-one derivatives are an important class of compounds due to their interesting biological and other properties . They can be used as starting materials for different clinically used 4-quinazolone derivatives . Benzoxazinone derivatives are also used as antiphlogistic drugs . Anthalexine, another compound of this type, finds use as an antifungal and antibacterial agent .
Application in Elastase Inhibition
- Scientific Field : Biochemistry
- Summary of Application : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor .
Application in Antineoplastic Agents
Safety And Hazards
The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .
properties
IUPAC Name |
2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBITXNWQALLODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864845 | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
CAS RN |
18600-59-4 | |
Record name | UV 3638 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18600-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 18600-59-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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